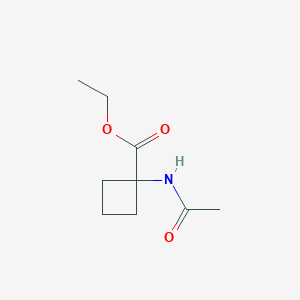
Ethyl 1-acetamidocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-acetamidocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclobutane, featuring an ethyl ester and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-acetamidocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroacetate in the presence of a base, followed by the introduction of an acetamido group. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetamidocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Conversion to the corresponding carboxylic acid and ethanol
Aminolysis: Formation of amides when reacted with amines
Reduction: Reduction of the ester group to an alcohol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide
Aminolysis: Amines like methylamine or ethylamine, often under mild heating
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: 1-acetamidocyclobutane-1-carboxylic acid and ethanol
Aminolysis: 1-acetamidocyclobutane-1-carboxamide
Reduction: 1-acetamidocyclobutanol
Scientific Research Applications
Ethyl 1-acetamidocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the design of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-acetamidocyclobutane-1-carboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The acetamido group may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- 1-Aminocyclobutane-1-carboxylic acid
- Cyclobutanone derivatives
Uniqueness
Ethyl 1-acetamidocyclobutane-1-carboxylate is unique due to its combination of an ethyl ester and an acetamido group on a cyclobutane ring. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 1-acetamidocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(5-4-6-9)10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
BVWSRNSTIIBUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















